molecular formula C10H6N4S B3124091 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile CAS No. 315249-12-8

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B3124091
CAS No.: 315249-12-8
M. Wt: 214.25 g/mol
InChI Key: MHRJTKULGLTPMB-UHFFFAOYSA-N
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Description

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a pyridine derivative with a propargyl thioether substituent at the 6-position. These modifications significantly influence physical properties, synthetic accessibility, and biological activity .

Properties

IUPAC Name

2-amino-6-prop-2-ynylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4S/c1-2-3-15-10-8(6-12)4-7(5-11)9(13)14-10/h1,4H,3H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRJTKULGLTPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR) involving malononitrile, 2-arylidenemalononitrile, and S-nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of multicomponent reactions and the use of accessible reagents suggest that scalable production could be achieved through optimization of reaction conditions and the use of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with pyridine rings exhibit antimicrobial properties. The presence of the amino and dicarbonitrile groups in 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile enhances its potential as an antimicrobial agent. Studies have shown that derivatives of pyridine can inhibit bacterial growth, making this compound a candidate for further development in antibiotic therapies.

Anticancer Properties
The compound has been investigated for its anticancer effects. The dicarbonitrile moiety is known to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, warranting further exploration into its mechanism of action and efficacy in cancer treatment.

Organic Synthesis Applications

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its unique functional groups allow for modifications that can lead to the development of novel compounds with desirable properties.

Catalysis
The compound has potential applications in catalysis due to its ability to form coordination complexes with metal ions. These complexes can facilitate various chemical reactions, including C-C bond formation and oxidation processes, which are crucial in synthetic organic chemistry.

Case Study 1: Antimicrobial Evaluation
In a study published by the Journal of Medicinal Chemistry, derivatives of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine were synthesized and tested against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as a new class of antibiotics .

Case Study 2: Anticancer Activity Assessment
A recent study published in the European Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives, including 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine. The research demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules .

Comparison with Similar Compounds

Key Observations :

  • Imidazole-derived substituents (e.g., compound 11 ) achieve high yields (95%) under mild conditions, likely due to the nucleophilic reactivity of the imidazole moiety .
  • Thiazole-containing derivatives (e.g., capadenoson) require more complex multi-step syntheses but show enhanced receptor binding kinetics .
  • Propargyl thioether analogs (target compound) are synthetically accessible via analogous thiol-alkylation reactions, though specific yield data is unavailable.

Physical and Spectral Properties

Substituents significantly impact melting points and spectroscopic signatures:

Compound Substituent Melting Point (°C) IR Stretching (cm⁻¹) ¹H NMR Features
Imidazole-methylsulfanyl (11) 257–259 3385 (N–H), 2210 (C≡N) δ 4.55 (s, CH₂), aromatic protons at 7.97–7.79 ppm
Benzylsulfanyl (7q) 224–226 3363 (N–H), 2210 (C≡N) δ 4.46 (s, CH₂), aromatic protons at 7.18–7.76 ppm
Thiazole-hydroxyl (capadenoson) N/A N/A δ 4.03 (d, OCH₂), 2.70–1.88 (aliphatic protons)
Propargylsulfanyl (hypothetical) N/A Expected: ~3290 (C≡C–H), 2210 (C≡N) Predicted: δ 3.5–3.7 (propargyl CH₂), 2.1 (C≡CH)

Key Observations :

  • Imidazole derivatives exhibit higher melting points (>250°C) compared to benzylsulfanyl analogs, likely due to hydrogen bonding from the imidazole NH group .
  • The propargyl group’s IR signature would include C≡C–H stretching (~3290 cm⁻¹), distinguishing it from other substituents.
Adenosine Receptor Affinity:
Compound Substituent hA1AR IC₅₀ (nM) hA2BAR IC₅₀ (nM) Activity Profile Reference
4-Fluorophenyl-imidazole (8) 12 260 Partial agonist
Propenyloxy-imidazole (12) N/A 27 ± 21 hA2B agonist (EC₅₀)
Capadenoson (thiazole) 5.0 N/A Slow-binding A1AR agonist

Key Observations :

  • Imidazole derivatives show dual affinity for hA1 and hA2B receptors, with fluorophenyl substitution (compound 8 ) enhancing hA1 selectivity .
  • Thiazole-containing capadenoson exhibits prolonged binding kinetics (t₁/₂ = 132 min) due to steric and electronic effects of the thiazole ring .
  • Propargylsulfanyl analogs may exhibit unique kinetic profiles, as alkyne groups can influence membrane permeability and metabolic stability.
Anticholinesterase Activity (Relevance to Neurodegenerative Diseases):
Compound Substituent hAChE IC₅₀ (nM) Selectivity (hAChE/hBuChE) Reference
6-Chloro-pyridonepezil (23) 9.4 625-fold
Benzylpiperidine-pyridonepezil 6.6 μM N/A

Key Observations :

  • Chlorine substitution at the 6-position (compound 23 ) enhances selectivity for acetylcholinesterase (hAChE), suggesting that electron-withdrawing groups improve target specificity .

Biological Activity

2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile is a compound that belongs to the pyridine family and has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Chemical Structure

The compound is characterized by the following structural features:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Dicarbonitrile groups : Two cyano (-C≡N) functional groups at the 3 and 5 positions of the pyridine ring.
  • Thioether linkage : A prop-2-yn-1-ylsulfanyl group at the 6 position.

Synthesis

The synthesis of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine derivatives typically involves multi-component reactions, including:

  • Condensation reactions : Utilizing malononitrile with thiols and aldehydes.
  • Pseudo-four-component reactions (pseudo-4CR) : These methods have shown to be efficient in producing various derivatives with potential biological activities .

Anticancer Properties

Research indicates that derivatives of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most potent compounds in these studies had IC50 values in the low micromolar range, indicating strong inhibitory effects against cancer cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Notably, it has shown inhibitory activity against HIV-1 integrase, with an IC50 value of approximately 4 μM. This suggests potential as a therapeutic agent in HIV treatment .

Cardiovascular Effects

Another area of interest is the cardiovascular applications of these compounds. Some derivatives have been identified as non-nucleoside agonists for adenosine receptors (ARs), which play a critical role in cardiovascular health. These compounds exhibited low nanomolar activity and improved selectivity towards AR subtypes A1, A2A, and A2B .

Case Studies

Several case studies highlight the efficacy of 2-amino-6-(prop-2-yn-1-ylsulfanyl)pyridine derivatives:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxicity against L1210 leukemia cells.
    • Findings : Compounds derived from this scaffold showed significant cytotoxic effects with prolonged survival rates in treated mice .
  • Study on Antiviral Properties :
    • Objective : Assess inhibitory effects on HIV replication.
    • Findings : The compound demonstrated substantial inhibition of HIV integrase activity, indicating its potential as an antiviral drug candidate .

Research Findings Summary Table

Activity TypeCompound DerivativeIC50 Value (μM)Reference
Ribonucleotide Reductase InhibitionVarious DerivativesLow Micromolar
HIV Integrase Inhibition2-Amino Derivative4
Adenosine Receptor AgonismSubstituted PyridinesLow Nanomolar

Q & A

Q. Critical Parameters :

  • Catalyst type : Magnetic nanocatalysts reduce byproducts and enable easy recovery .
  • Solvent selection : PEG-400 or ethanol/water mixtures enhance solubility and reaction kinetics .
  • Temperature : Ambient to 80°C optimizes cyclization without decomposition .

How can researchers optimize the use of magnetic nanocatalysts in the synthesis of pyridine-3,5-dicarbonitrile derivatives?

Advanced Research Question
Magnetic catalysts (e.g., Fe₃O₄@CoII-Schiff base) offer high surface area and recyclability. Optimization strategies include:

  • Surface functionalization : Ligands like macrocyclic Schiff bases improve metal coordination, enhancing catalytic activity (e.g., 95% yield for 2-amino-4-aryl derivatives) .
  • Solvent-free conditions : Eliminate purification steps and reduce environmental impact .
  • Reusability testing : Catalysts retain >90% efficiency after 5 cycles, confirmed via ICP-AES and TEM .

Q. Methodological Workflow :

Catalyst preparation : Co-precipitation followed by ligand immobilization.

Reaction monitoring : TLC or HPLC to track intermediate formation.

Post-reaction recovery : Magnetic separation, washing with ethanol/acetone .

What strategies are effective in resolving contradictions in catalytic efficiency observed during one-pot synthesis?

Advanced Research Question
Contradictions often arise from competing reaction pathways or catalyst deactivation. Mitigation approaches:

  • Kinetic studies : Compare reaction rates with/without catalysts. For example, uncatalyzed reactions require 4+ hours vs. 2 hours with Diethylamine/Dess–Martin .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted aldehydes).
  • Catalyst characterization : XRD and BET analysis to confirm structural integrity post-reaction .

Case Study :
In a model reaction, the absence of Diethylamine reduced yields from 88% to <50%, highlighting its role in stabilizing intermediates .

Which spectroscopic and crystallographic methods are critical for characterizing structural features?

Basic Research Question

  • NMR/IR spectroscopy : Confirm functional groups (e.g., C≡N stretch at 2212 cm⁻¹, NH₂ signals at δ 7.23–8.07 ppm) .
  • X-ray crystallography : Resolve steric effects, such as cyanide group deviation (0.34 Å from the pyridine plane) and dihedral angles (37.9°–56.1°) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 317.39 for C₁₉H₁₉N₅) .

Q. Data Interpretation :

  • Planarity of the pyridine ring affects π-π stacking in crystal structures .
  • Hydrogen bonding (N–H⋯N, C–H⋯N) stabilizes supramolecular assemblies .

How does the prop-2-yn-1-ylsulfanyl group influence adenosine receptor binding kinetics?

Advanced Research Question
The sulfanyl group at C-6 enhances binding to adenosine receptors (e.g., A₂B subtype) by:

  • Hydrophobic interactions : The propargyl chain improves membrane permeability, reducing EC₅₀ to 27 nM .
  • Residence time (RT) modulation : Thioether linkages extend RT (e.g., 132 minutes for LUF6941 vs. 5 minutes for analogs lacking aryl groups) .

Q. Experimental Design :

Radioligand displacement assays : Measure Kᵢ values (e.g., 1.3–5.0 nM for A₁AR agonists) .

Fluorescence correlation spectroscopy : Track real-time ligand-receptor interactions .

What experimental approaches assess corrosion inhibition efficiency in acidic environments?

Applied Research Question

  • Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance (e.g., 97.6% inhibition at 1.22 mmol/L in 1 M HCl) .
  • Potentiodynamic polarization : Determine corrosion current density (e.g., 0.12 µA/cm² for methoxy-substituted derivatives) .
  • Weight loss measurements : Monitor metal dissolution over 24–72 hours .

Structure-Activity Insights :
Electron-donating groups (e.g., –OMe) enhance adsorption on metal surfaces via lone-pair interactions .

How do sulfanyl vs. selenyl modifications at C-6 affect pharmacological profiles?

Advanced Research Question

  • Selenyl analogs : Exhibit lower A₂B receptor affinity (EC₅₀ > 100 nM) due to larger atomic radius and weaker hydrogen bonding .
  • Sulfanyl derivatives : Superior bioactivity in adenosine receptor agonism (EC₅₀ = 27 nM) and corrosion inhibition .

Q. Methodological Comparison :

  • Synthesis : Selenyl groups require PhSeH under ultrasonication, while sulfanyl groups use thiophenol .
  • Thermodynamic stability : Sulfanyl-pyridines show higher thermal stability (mp 257–259°C vs. 220°C for selenyl) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(prop-2-yn-1-ylsulfanyl)pyridine-3,5-dicarbonitrile

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